![molecular formula C21H17N3O2 B2808058 N-(2-(1H-苯并[d]咪唑-2-基)苯基)-4-甲氧基苯田酰胺 CAS No. 325979-26-8](/img/structure/B2808058.png)

N-(2-(1H-苯并[d]咪唑-2-基)苯基)-4-甲氧基苯田酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide” is a chemical compound with a benzimidazole moiety . Benzimidazole compounds have been broadly examined for their potential in various biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2- (1H-benzo [d]imidazol-2-ylthio)-N- (substituted 4-oxothiazolidin-3-yl) acetamides was synthesized and characterized by physicochemical and spectral means . Another study reported the design of a therapeutic active Pd (II) complex with a similar ligand .Molecular Structure Analysis

The structure of similar compounds has been characterized using various spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction .Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide” are not mentioned in the retrieved papers, benzimidazole compounds are known to participate in a variety of chemical reactions .科学研究应用

有机合成与环境考虑

- 该化合物参与水介导和环境友好的合成,突出了其在开发可持续化学工艺中的作用。例如,它是通过逐步、串联和一锅法合成的,该方法使用水作为溶剂,这被认为对环境是良性的。这种合成提供了极好的收率,并展示了一个简单的后处理过程(Y. D. Reddy, C. Reddy, P. Dubey, 2014)。

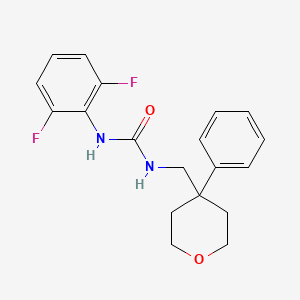

G蛋白偶联受体激动剂

- 研究探索了该化合物作为G蛋白偶联受体-35(GPR35)激动剂的潜力,表明其在治疗疼痛、炎症和代谢性疾病中的重要性。这项研究导致了发现对GPR35表现出高激动效力的衍生物,为有效GPR35激动剂的开发做出了贡献(Lai Wei et al., 2018)。

抗菌活性

- 已对源自该化合物的含氟咪唑酮进行了评估,以了解其对细菌和真菌菌株的抗菌活性。这突出了其在满足对具有有效活性的新型抗菌剂的需求方面的效用(N. Desai et al., 2021)。

用于成像的放射性示踪剂开发

- 该化合物已用于开发放射性标记的非肽血管紧张素II拮抗剂,该拮抗剂可用于成像血管紧张素II、AT1受体。该应用对于医学成像和诊断至关重要(T. Hamill et al., 1996)。

NF-κB抑制

- 合成了一系列2-苄基苯并咪唑类似物,包括该化合物,并研究了它们在体外对LPS诱导的NF-κB抑制的活性。这项研究有助于理解该化合物在抑制NF-κB(参与炎症反应的因子)中的作用(P. Boggu et al., 2017)。

安全和危害

未来方向

The experimental results and drug-likeness properties of similar compounds suggest their potential applications, which can be developed as potent anticancer drugs in the near future . The research fruitfully rejuvenates the potentials and importance of small molecular weight ligands for experimental oncology .

属性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-26-15-12-10-14(11-13-15)21(25)24-17-7-3-2-6-16(17)20-22-18-8-4-5-9-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRCORZQNAZIEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-allyl-2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2807978.png)

![(Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2807982.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2807986.png)

![4-chloro-2-{(E)-[(2-fluorobenzyl)imino]methyl}phenol](/img/structure/B2807992.png)

![[5-(3-Methoxyphenyl)-2-methylpyrazol-3-yl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2807993.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2807994.png)

![3-[(E)-but-2-enyl]-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2807996.png)